molecular formula C7H12O4 B15059667 (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone

Cat. No.: B15059667
M. Wt: 160.17 g/mol
InChI Key: UDEWEEBHLHMAOR-LURJTMIESA-N
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Description

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring and a hydroxyethanone group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable oxidizing agent to form the hydroxyethanone derivative. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and hydroxyethanone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone: The enantiomer of the compound with opposite stereochemistry.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring structure but different functional groups.

    2,2-Dimethyl-1,3-dioxolane-4-carboxylate: Another related compound with a carboxylate group instead of a hydroxyethanone group.

Uniqueness

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethanone

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-6(11-7)5(9)3-8/h6,8H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

UDEWEEBHLHMAOR-LURJTMIESA-N

Isomeric SMILES

CC1(OC[C@H](O1)C(=O)CO)C

Canonical SMILES

CC1(OCC(O1)C(=O)CO)C

Origin of Product

United States

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